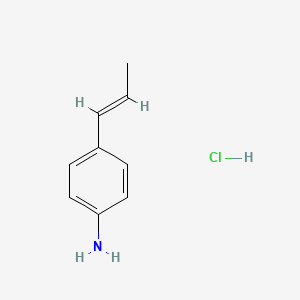

4-(Prop-1-en-1-yl)aniline hydrochloride

Description

4-(Prop-1-en-1-yl)aniline hydrochloride is a substituted aniline derivative where the aromatic ring is functionalized with a propenyl (vinyl) group at the para position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its structure combines the electron-rich aniline moiety with a conjugated vinyl group, which influences its electronic properties and reactivity. The synthesis typically involves condensation reactions followed by reduction and salt formation, as exemplified in the preparation of related compounds (e.g., (E)-4-(3-phenylprop-1-en-1-yl)aniline derivatives via column chromatography and acid treatment) .

Properties

IUPAC Name |

4-[(E)-prop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h2-7H,10H2,1H3;1H/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZJRJRMYNYXOV-SQQVDAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(Prop-1-en-1-yl)aniline hydrochloride involves the alkylation of aniline derivatives or condensation followed by reduction and salt formation. Key methods include:

Alkylation of Aniline with Prop-1-en-1-yl Chloride

The reaction of aniline with prop-1-en-1-yl chloride in the presence of a suitable base is a straightforward route. The base neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the free base intermediate, which is subsequently converted into the hydrochloride salt by treatment with hydrochloric acid.- Reaction conditions: Controlled temperature (typically below 50°C to prevent side reactions), inert atmosphere to avoid oxidation, and stoichiometric balance of reagents to maximize yield.

- Solvents: Polar aprotic solvents or alcohols such as methanol or ethanol are commonly used to dissolve reactants and influence reaction kinetics.

Schiff Base Formation and Reduction

Another method involves the condensation of 4-nitroaniline with propenal derivatives under acidic catalysis (e.g., HCl), forming a Schiff base intermediate. This is followed by reduction (e.g., catalytic hydrogenation or chemical reduction) to yield the aniline derivative, which is then converted into the hydrochloride salt.- Key parameters: Acid catalyst concentration, temperature control (below 50°C to avoid diazonium salt formation), and solvent choice (ethanol or methanol) affect the reaction rate and product purity.

Industrial Scale Synthesis

Industrial production typically employs automated reactors with precise control over temperature, pressure, and pH to optimize yield and purity. The process includes purification steps such as recrystallization and quality control measures to ensure consistent product quality.

Purification and Crystallization

Recrystallization Solvents

Ethanol-water mixtures in a 70:30 volume ratio are preferred for recrystallizing 4-(Prop-1-en-1-yl)aniline hydrochloride. This solvent system balances solubility and crystallization efficiency, promoting the formation of high-purity crystals.- Crystallization conditions: Slow cooling at a rate of approximately 0.5°C per minute minimizes solvent inclusion and improves crystal quality.

Purification Techniques

Following synthesis, purification is typically achieved through filtration, washing, and drying under vacuum. Additional chromatographic methods (e.g., HPLC) may be employed for analytical purity assessment.

Analytical Characterization Relevant to Preparation

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is recommended:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm chemical structure and propenyl group geometry (cis/trans) | Coupling constants and chemical shifts of aromatic and alkenyl carbons |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | N–H stretching (3200–3400 cm⁻¹), aromatic C=C vibrations (1500–1600 cm⁻¹) |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Assess purity and detect impurities | Reverse-phase C18 column, UV detection at 254 nm |

Effect of Hydrochloride Salt Formation

Solubility

Conversion of the free base 4-(Prop-1-en-1-yl)aniline to its hydrochloride salt significantly enhances aqueous solubility, which is beneficial for applications requiring dissolution in biological or polar media.Stability

The hydrochloride salt form exhibits improved chemical stability under a range of pH (4–8) and temperature conditions (4°C to 25°C). Stability testing through accelerated studies (e.g., LC-MS monitoring) is critical to detect potential degradation products such as hydrolyzed propenyl groups.

Summary Table of Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Starting Materials | Aniline, Prop-1-en-1-yl chloride or 4-nitroaniline, propenal derivatives | High purity reagents recommended |

| Reaction Solvent | Methanol, Ethanol, or polar aprotic solvents | Solvent choice affects kinetics |

| Temperature | Below 50°C | Prevents side reactions (e.g., diazonium formation) |

| Catalyst/Base | Acid catalyst (HCl) or suitable base | Controls reaction progress and salt formation |

| Purification | Recrystallization from ethanol-water (70:30 v/v) | Slow cooling (0.5°C/min) for crystal quality |

| Analytical Techniques | NMR, FT-IR, HPLC-MS | Confirm structure and purity |

| Final Product Form | Hydrochloride salt | Enhanced solubility and stability |

Research Findings and Notes

- Reaction optimization studies highlight the importance of controlling acid catalyst concentration to avoid over-protonation and side reactions.

- Solvent polarity influences both reaction rate and crystallization behavior, with ethanol-water mixtures providing an optimal balance.

- Industrial synthesis benefits from automated reactor control systems to maintain consistent temperature, pressure, and pH, ensuring high batch-to-batch reproducibility.

- Stability studies indicate that the hydrochloride salt maintains integrity under refrigerated and ambient conditions for extended periods, making it suitable for storage and transport.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-1-yl)aniline hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can undergo substitution reactions, where the prop-1-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidation states of the compound, while reduction typically results in the formation of the corresponding amine.

Scientific Research Applications

Applications in Scientific Research

4-(Prop-1-en-1-yl)aniline hydrochloride finds applications across various scientific domains:

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique reactivity profile enables it to participate in various chemical reactions, including:

- Substitution Reactions : The prop-1-en-1-yl group can be substituted with other functional groups, broadening its utility in synthetic chemistry.

- Oxidation and Reduction : The compound can undergo oxidation to yield different products or reduction to form the corresponding amine derivatives.

Biological Studies

In biological research, 4-(Prop-1-en-1-yl)aniline hydrochloride is utilized for studying enzyme interactions and protein binding. Its ability to modify biological targets makes it a candidate for investigating mechanisms of action in biochemical pathways.

Industrial Applications

The compound is also employed in industrial settings for the production of dyes, pigments, and other chemical products. Its properties facilitate its use in formulations that require specific colorimetric or chemical characteristics.

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Prop-1-en-1-yl)aniline hydrochloride with structurally related aniline hydrochloride derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- The propenyl group in 4-(Prop-1-en-1-yl)aniline hydrochloride introduces conjugation, making it more reactive in cycloaddition reactions compared to electron-donating substituents like ethoxy or thioether groups .

- Thioether-substituted analogues (e.g., 4-(Propylthio)aniline hydrochloride) exhibit higher lipophilicity, favoring membrane permeability in drug design .

Applications :

- Imidazolyl-substituted aniline hydrochlorides (e.g., 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline hydrochloride) are utilized in coordination chemistry due to their chelating ability, whereas the propenyl derivative’s conjugation is advantageous in photoactive materials .

Synthetic Accessibility :

- Propenyl-substituted anilines often require multi-step syntheses involving Wittig or Heck reactions, while ethoxy or thioether analogues are synthesized via simpler nucleophilic substitutions .

Biological Activity

4-(Prop-1-en-1-yl)aniline hydrochloride, also known as N-(3-phenylallylidene)aniline hydrochloride, is a compound that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₁ClN

- CAS Number : 1807885-14-8

- Molecular Weight : 169.65 g/mol

Research indicates that 4-(Prop-1-en-1-yl)aniline hydrochloride may exhibit several biological activities, including:

- Anticancer Activity : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Antimicrobial Properties : Some derivatives of aniline compounds have demonstrated antimicrobial effects against various bacterial strains. The presence of the prop-1-en-1-yl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes .

Anticancer Studies

A study focusing on aniline derivatives found that specific modifications could significantly enhance anticancer properties. For instance, compounds similar to 4-(Prop-1-en-1-yl)aniline hydrochloride were tested for their ability to inhibit tubulin polymerization. The results indicated that these compounds could effectively reduce cell viability in various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Activity

In another investigation, derivatives of aniline were screened for antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The study revealed that some derivatives exhibited significant antibacterial activity, suggesting that 4-(Prop-1-en-1-yl)aniline hydrochloride might possess similar properties .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Prop-1-en-1-yl)aniline hydrochloride, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Schiff-base formation between 4-nitroaniline and propenal derivatives under acidic conditions (e.g., HCl catalysis), followed by reduction and salt formation. Key factors include temperature control (<50°C to avoid side reactions like diazonium salt decomposition) and stoichiometric optimization of the acid catalyst to prevent over-protonation . Solvent choice (e.g., methanol or ethanol) impacts reaction kinetics and crystallization efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 4-(Prop-1-en-1-yl)aniline hydrochloride?

- Methodological Answer : Use a multi-technique approach:

- NMR : Confirm the propenyl group geometry (cis/trans) via coupling constants in NMR and NMR chemical shifts for aromatic and alkenyl carbons .

- FT-IR : Identify N–H stretching (3200–3400 cm) and aromatic C=C vibrations (1500–1600 cm) .

- HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the hydrochloride salt form affect the solubility and stability of 4-(Prop-1-en-1-yl)aniline?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base, making it suitable for biological assays. Stability testing under varying pH (4–8) and temperature (4°C, 25°C) is critical; degradation products (e.g., hydrolyzed propenyl groups) can be monitored via accelerated stability studies using LC-MS .

Q. What solvent systems are optimal for recrystallizing 4-(Prop-1-en-1-yl)aniline hydrochloride?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are preferred due to moderate polarity, which balances solubility and crystallization efficiency. Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules, as observed in X-ray diffraction studies of similar aniline derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 4-(Prop-1-en-1-yl)aniline hydrochloride?

- Methodological Answer : Use SHELXL for refinement:

- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources reduce thermal motion artifacts.

- Anisotropic Displacement Parameters : Model propenyl group disorder using PART instructions in SHELXL .

- Validation : Check for outliers in the Hirshfeld surface analysis using CrystalExplorer to detect weak intermolecular interactions (e.g., C–H⋯Cl) .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer : Cross-validate with computational chemistry:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra using Gaussian 16. Compare experimental vs. theoretical shifts to identify misassignments .

- Dynamic Effects : For temperature-dependent NMR splitting, consider variable-temperature (VT-NMR) studies to probe conformational flexibility .

Q. What strategies optimize the compound’s application in drug discovery, particularly as a building block for bioactive molecules?

- Methodological Answer :

- Functionalization : Introduce substituents at the aniline para-position via Buchwald-Hartwig coupling to diversify pharmacophores .

- Biological Testing : Use in vitro assays (e.g., kinase inhibition) with SAR studies to correlate propenyl group orientation (cis/trans) with activity .

Q. How can computational modeling predict the acid-base behavior of 4-(Prop-1-en-1-yl)aniline hydrochloride in physiological environments?

- Methodological Answer : Perform pKa calculations using COSMO-RS or Marvin Suite. The hydrochloride salt’s dissociation in aqueous media can be modeled via molecular dynamics simulations (AMBER forcefield) to predict bioavailability .

Q. What experimental designs mitigate degradation during long-term storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated propenyl group oxidation, validated via accelerated aging studies .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 210–215°C (decomposes) | |

| Aqueous Solubility (25°C) | 12.5 mg/mL (pH 7.0) | |

| (predicted) | 4.8 (anilinium ion) | |

| Crystallographic Space Group | P2/c (monoclinic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.